

# toxicological profile and health effects of 1,1-dichloroethane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,1-Dichloroethane

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An In-depth Technical Guide on the Toxicological Profile and Health Effects of **1,1-Dichloroethane**

## Introduction

**1,1-Dichloroethane** (1,1-DCA), also known as ethylidene dichloride, is a chlorinated hydrocarbon with the chemical formula  $\text{CH}_3\text{CHCl}_2$ .<sup>[1]</sup> It is a colorless, oily liquid with a sweet, chloroform-like odor.<sup>[1][2]</sup> While it does not occur naturally, 1,1-DCA is produced in large volumes for industrial use.<sup>[3][4]</sup> Its primary application is as a chemical intermediate in the synthesis of other chemicals, most notably 1,1,1-trichloroethane and vinyl chloride.<sup>[2][4][5][6]</sup> It also serves as a solvent for plastics, oils, and fats, and is used in paint and varnish removers, as a degreaser, and in some insecticide sprays.<sup>[5][7]</sup> Previously, it was used as a surgical anesthetic, but this practice was discontinued due to the risk of cardiac arrhythmias.<sup>[8][9][10]</sup>

Human exposure to **1,1-dichloroethane** can occur in occupational settings through inhalation and dermal contact.<sup>[2]</sup> The general population may be exposed through the inhalation of contaminated air, particularly near industrial sources or hazardous waste sites, and the ingestion of contaminated drinking water.<sup>[3][9][11]</sup>

## Physical and Chemical Properties

The physical and chemical characteristics of **1,1-dichloroethane** are crucial for understanding its environmental fate and toxicological behavior.

Table 1: Physical and Chemical Properties of **1,1-Dichloroethane**

Property	Value	Reference
CAS Number	<b>75-34-3</b>	<a href="#">[2]</a>
Molecular Formula	C <sub>2</sub> H <sub>4</sub> Cl <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	98.96 g/mol	<a href="#">[12]</a>
Appearance	Colorless, oily liquid	<a href="#">[1]</a> <a href="#">[2]</a>
Odor	Chloroform-like, ether-like	<a href="#">[1]</a> <a href="#">[2]</a>
Odor Threshold	120 ppm	<a href="#">[2]</a>
Boiling Point	57.3 °C (135 °F)	<a href="#">[12]</a>
Melting Point	-97 °C (-143 °F)	<a href="#">[12]</a>
Vapor Pressure	182 mmHg at 20 °C	<a href="#">[12]</a>
Water Solubility	5,500 mg/L at 20 °C (0.6%)	<a href="#">[1]</a> <a href="#">[12]</a>
Log Octanol/Water Partition Coefficient (log Kow)	1.79	<a href="#">[13]</a>
Henry's Law Constant	5.2 x 10 <sup>-3</sup> atm·m <sup>3</sup> /mol at 25 °C	<a href="#">[9]</a>
Flash Point	<21 °C (<70 °F)	<a href="#">[1]</a>

| Specific Gravity | 1.174 at 20 °C |[\[12\]](#) |

## Toxicokinetics

### Absorption

**1,1-Dichloroethane** is readily absorbed following inhalation and oral exposure.[\[8\]](#) Animal studies indicate efficient absorption through the pulmonary and gastrointestinal tracts.[\[8\]](#) Dermal absorption is considered to be limited due to the compound's high volatility.[\[3\]](#)

### Distribution

Once absorbed, **1,1-dichloroethane** is distributed throughout the body.[8] Animal studies involving intraperitoneal injections have shown its presence in various tissues, including the liver, kidney, lung, and stomach.[8][10]

## Metabolism

**1,1-Dichloroethane** is metabolized in the liver, primarily by the cytochrome P-450 (CYP) enzyme system.[8][14] The metabolism is relatively poor, and a significant portion of the absorbed dose is excreted unchanged.[8] At high exposure levels, the metabolic pathways can become saturated.[8]

There are two main proposed metabolic pathways:

- **Major Pathway (Oxidation at C-1):** This pathway involves hydroxylation at the C-1 carbon, which is hypothesized to form an unstable intermediate that rearranges to reactive acyl chlorides (acetyl chloride or chloroacetyl chloride).[8] These can then be hydrolyzed to form acetic acid, the major metabolite.[8]
- **Minor Pathway (Oxidation at C-2):** A smaller fraction is hydroxylated at the C-2 carbon, leading to the formation of 2,2-dichloroethanol, which is then sequentially oxidized to dichloroacetaldehyde and dichloroacetic acid.[8]

Studies have indicated the involvement of CYP2E1 and CYP2B1/2 isozymes in its metabolism.[8] Glutathione (GSH) appears to play a detoxifying role, as the addition of GSH to in vitro systems suppresses the covalent binding of metabolites to macromolecules.[15]



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**Caption:** Metabolic pathway of **1,1-dichloroethane**.

## Excretion

**1,1-Dichloroethane** is rapidly excreted, primarily as the unchanged parent compound in expired air.[8] In a study with rats and mice given high oral doses, over 90% of the administered dose was exhaled unchanged or as carbon dioxide within 48 hours.[8] Metabolites are excreted in the urine.[16]

## Mechanism of Toxicity

The precise mechanisms of **1,1-dichloroethane** toxicity are not fully elucidated.[14] However, evidence suggests the following:

- **Reactive Metabolites:** The hepatotoxicity, renotoxicity, and carcinogenicity are thought to be linked to the formation of reactive intermediates during metabolism.[8] The reactive acyl chlorides produced in the major metabolic pathway can covalently bind to cellular macromolecules like DNA, RNA, and proteins, leading to cellular dysfunction.[8][15]
- **Cardiac Sensitization:** The acute cardiotoxic effects, such as arrhythmias, are likely caused by the parent compound sensitizing the heart to endogenous catecholamines like epinephrine, a mechanism common to other low molecular weight chlorinated hydrocarbons.[8]
- **CNS Depression:** Like other volatile organic compounds, **1,1-dichloroethane** is a central nervous system (CNS) depressant at high concentrations.[2][9]

## Health Effects

### Acute Toxicity

Acute exposure to high levels of **1,1-dichloroethane** primarily affects the central nervous system and the cardiovascular system.[2] In humans, inhalation of high concentrations can cause CNS depression (drowsiness, dizziness, and unconsciousness) and cardiac arrhythmias.[2][9] Direct contact can cause skin and eye irritation.[2][11] Animal studies show that acute oral exposure can lead to CNS depression and, at very high doses, respiratory failure.[17]

Table 2: Acute Toxicity of **1,1-Dichloroethane** in Animals

Species	Route	Parameter	Value	Reference
Rat (Male, Sprague-Dawley)	Oral	LD <sub>50</sub>	8.2 g/kg	[17][18]
Mouse	Inhalation	LC <sub>50</sub>	12,000 ppm / 4 hours	[6]

| Rabbit | Dermal | LD<sub>50</sub> | >5,000 mg/kg |[6] |

## Chronic and Subchronic Toxicity

Long-term exposure data in humans is limited. Animal studies provide the primary source of information on chronic toxicity. In a 78-week oral gavage study, no significant non-neoplastic effects were observed in major tissues of rats and mice.[9][19] However, a 26-week inhalation study in cats reported renal toxicity, including crystal precipitation and obstruction in the renal tubules, at concentrations of 750 ppm.[9][19] This effect was not observed in other species like rats, guinea pigs, or rabbits.[9]

## Carcinogenicity

There is no direct evidence of carcinogenicity in humans.[8] The U.S. Environmental Protection Agency (EPA) has classified **1,1-dichloroethane** as a Group C, possible human carcinogen, based on limited evidence from animal studies.[2][6][8][14] The International Agency for Research on Cancer (IARC) has not classified its carcinogenic potential.[9][20]

Table 3: Summary of Carcinogenicity Bioassays for **1,1-Dichloroethane**

Species/Strain	Route	Duration	Key Findings	Reference
Rat (Osborne-Mendel)	Oral (Gavage)	78 weeks	- Positive trend for hemangiosarcomas and mammary adenocarcinomas in females. - Study limited by poor survival.	[8][9][10]
Mouse (B6C3F1)	Oral (Gavage)	78 weeks	- Positive trend for hepatocellular carcinomas in males. - Statistically significant increase in benign endometrial stromal polyps in females. - Study limited by poor survival.	[8][9][10]

| Mouse (B6C3F1) | Oral (Drinking Water) | 52 weeks | - No increase in lung or liver tumors compared to controls. |[9][10][19] |

## Genotoxicity

The genotoxicity of **1,1-dichloroethane** is not definitively established, with mixed results from various assays. There is limited in vitro evidence of genotoxicity.[10] In vivo studies show that it can covalently bind to macromolecules in the liver, kidney, lung, and stomach of rats and mice, a characteristic of weak carcinogens.[15]

Table 4: Genotoxicity of **1,1-Dichloroethane**

Test System	Endpoint	Result	Reference
<b>Salmonella typhimurium (Ames test)</b>	<b>Gene Mutation</b>	<b>Mixed (mostly negative)</b>	<a href="#">[10]</a> <a href="#">[21]</a>
In vitro covalent binding (rat/mouse liver microsomes)	DNA/Protein Binding	Positive	<a href="#">[15]</a>
In vivo covalent binding (rat/mouse organs)	DNA/Protein Binding	Positive	<a href="#">[15]</a>
In vitro cell transformation (BALB/c-3T3 cells)	Cell Transformation	Positive	<a href="#">[22]</a>

| In vivo mouse bone marrow | Cytogenetic effects | Positive |[\[21\]](#) |

## Reproductive and Developmental Toxicity

Data on reproductive and developmental effects are limited. An inhalation study in pregnant rats exposed to up to 6,000 ppm during gestation found delayed skeletal development (ossification) in fetuses, an effect associated with maternal toxicity (decreased body weight gain).[\[8\]](#)[\[19\]](#) No teratogenic effects were observed.[\[10\]](#)

## Exposure Limits and Guidelines

Several organizations have established exposure limits to protect workers and the public.

Table 5: Exposure Limits and Guidelines for **1,1-Dichloroethane**

Organization	Type	Limit	Reference
OSHA (Occupational Safety and Health Administration)	PEL (8-hr TWA)	100 ppm (400 mg/m <sup>3</sup> )	<a href="#">[20]</a> <a href="#">[23]</a> <a href="#">[24]</a>
NIOSH (National Institute for Occupational Safety and Health)	REL (10-hr TWA)	100 ppm (400 mg/m <sup>3</sup> )	<a href="#">[20]</a> <a href="#">[23]</a> <a href="#">[24]</a>
NIOSH	IDLH	3,000 ppm	<a href="#">[20]</a>
ACGIH (American Conference of Governmental Industrial Hygienists)	TLV (8-hr TWA)	100 ppm	<a href="#">[20]</a> <a href="#">[23]</a> <a href="#">[24]</a>

| California EPA | Drinking Water Limit | 20 µg/L |[\[11\]](#) |

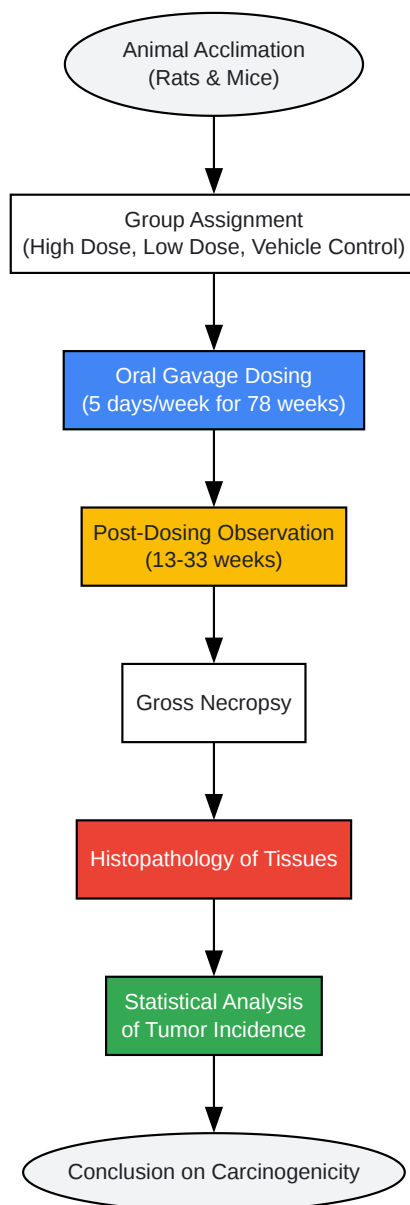
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health; TLV: Threshold Limit Value.

## Experimental Protocols

### NCI Carcinogenicity Bioassay (1978)

- Objective: To evaluate the carcinogenic potential of **1,1-dichloroethane** in rats and mice.
- Test Animals: Osborne-Mendel rats and B6C3F1 mice, 50 of each sex per group.
- Administration: The chemical was administered by oral gavage in corn oil, 5 days a week for 78 weeks.
- Dosage Levels (Time-Weighted Average):
  - Rats (Male): 572 and 1144 mg/kg/day.
  - Rats (Female): 475 and 950 mg/kg/day.

- Mice (Male): 1442 and 2885 mg/kg/day.
- Mice (Female): 1665 and 3331 mg/kg/day.
- Control Groups: Matched vehicle (corn oil) control groups of 20 animals per sex and species.
- Observation Period: Animals were observed for an additional 32-33 weeks (rats) or 13 weeks (mice) after the 78-week treatment period.
- Endpoint Analysis: All animals were subject to complete gross necropsy. Microscopic examination of all major tissues and organs and any gross lesions was performed.
- Reference:[8][9][10]



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**Caption:** Workflow for the NCI oral gavage carcinogenicity bioassay.

## Acute and Subchronic Oral Toxicity Study (Muralidhara et al., 2001)

- Objective: To determine the acute, subacute, and subchronic oral toxicity of **1,1-dichloroethane** in rats and establish NOAEL and LOAEL values.
- Test Animals: Adult male Sprague-Dawley (S-D) rats.
- Acute Study (LD<sub>50</sub>): Rats were gavaged with single doses ranging up to 12 g/kg and observed for 14 days.
- Subacute Study: Rats were gavaged daily for 10 consecutive days with 0, 0.5, 1, 2, or 4 g/kg.
- Subchronic Study: Rats were gavaged 5 times weekly for up to 13 weeks with 0, 0.5, 1, 2, or 4 g/kg.
- Endpoint Analysis:
  - Clinical signs of toxicity (e.g., CNS depression).
  - Body and organ weights.
  - Serum clinical chemistry (e.g., liver enzymes).
  - Urinalysis.
  - Histopathology of major organs (liver, kidney, lung, brain, spleen, etc.).
  - Hepatic microsomal cytochrome P450 levels and activity.
- Key Findings: The oral LD<sub>50</sub> was 8.2 g/kg. The LOAEL for acute, subacute, and subchronic exposure was 1 g/kg, with 0.5 g/kg identified as the NOAEL. Effects included decreased body weight gain and transient increases in enzymuria at higher doses.
- Reference:[\[17\]](#)[\[18\]](#)[\[21\]](#)

## Conclusion

**1,1-Dichloroethane** is a widely used industrial chemical with a well-defined toxicological profile characterized by low to moderate acute toxicity. The primary health concerns at high acute

exposures are CNS depression and cardiac sensitization. Chronic exposure data suggest potential for kidney and liver effects, though species differences are notable. While there is no evidence of carcinogenicity in humans, animal studies provide limited evidence, leading to its classification as a possible human carcinogen by the EPA. Its genotoxic potential appears weak. The metabolism of 1,1-DCA proceeds via cytochrome P450 to produce both stable and reactive metabolites, the latter of which are implicated in its carcinogenic and toxic effects. Adherence to established occupational exposure limits is crucial for mitigating risks in industrial settings.

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- To cite this document: BenchChem. [toxicological profile and health effects of 1,1-dichloroethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072308#toxicological-profile-and-health-effects-of-1-1-dichloroethane]

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